molecular formula C7H8N2O4S B2680532 4-methanesulfonamidopyridine-2-carboxylic Acid CAS No. 1001567-03-8

4-methanesulfonamidopyridine-2-carboxylic Acid

Cat. No.: B2680532
CAS No.: 1001567-03-8
M. Wt: 216.21
InChI Key: AKXZMGKVCONBRD-UHFFFAOYSA-N
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Description

4-Methanesulfonamidopyridine-2-carboxylic Acid is a synthetic pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. This compound combines a pyridine-2-carboxylic acid (picolinic acid) scaffold with a methanesulfonamido moiety at the 4-position, creating a multifunctional structure capable of diverse molecular interactions. The electron-deficient pyridine ring facilitates π-π stacking with biological targets, while the carboxylic acid group can act as a metal-chelating unit or hydrogen bond acceptor/donor. The methanesulfonamido group is a common pharmacophore known to enhance binding affinity and metabolic stability in bioactive molecules. Pyridine-2-carboxylic acid derivatives are recognized as privileged scaffolds in pharmaceutical development, with documented applications in creating enzyme inhibitors, antiviral agents, and anticancer therapies . The specific substitution pattern on this compound makes it a valuable intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound in the synthesis of metal-organic frameworks (MOFs) due to the versatile coordination chemistry of picolinic acid derivatives, which can act as ligands for various metal ions . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(methanesulfonamido)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)9-5-2-3-8-6(4-5)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXZMGKVCONBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonamidopyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with scaling up of the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonamidopyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-Methanesulfonamidopyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methanesulfonamidopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-methanesulfonamidopyridine-2-carboxylic acid with structurally related pyridine and pyrimidine derivatives, emphasizing functional groups, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
This compound Pyridine 4-SO₂NH₂, 2-COOH C₇H₈N₂O₃S Sulfonamide enhances acidity and hydrogen bonding; carboxylic acid increases polarity. Inferred
2-Methylsulfanylpyrimidine-4-carboxylic acid Pyrimidine 2-SCH₃, 4-COOH C₇H₈N₂O₂S Thioether group (SCH₃) less polar than sulfonamide; pyrimidine ring increases nitrogen content.
6-Methylpyridine-2-carboxylic acid Pyridine 6-CH₃, 2-COOH C₇H₇NO₂ Methyl group in 6-position reduces steric hindrance at 4-position; weaker acidity.
4-(Substituted benzylsulfanyl)pyridine-2-carboxylic acids Pyridine 4-S-benzyl derivatives, 2-COOH Variable Benzylsulfanyl groups modulate lipophilicity and target interaction profiles.
2-[2-(Methylsulfonylamino)ethylamino]pyridine-4-carboxylic acid Pyridine 4-COOH, 2-NHCH₂CH₂NHSO₂CH₃ C₉H₁₃N₃O₄S Dual functional groups (sulfonamide and ethylamino) enhance solubility and binding versatility.

Key Comparative Insights:

Functional Group Effects Sulfonamide vs. Thioether/Thiol: The sulfonamide group in the target compound is more polar and acidic (pKa ~1-2 for -SO₂NH₂) compared to thioethers (e.g., SCH₃ in ) or thiols (e.g., -SH in ), which are less electron-withdrawing and more nucleophilic. Carboxylic Acid vs. Esters/Amides: The free carboxylic acid in the target compound (vs.

Positional Isomerism

  • Substituent position significantly impacts bioactivity. For example, 6-methylpyridine-2-carboxylic acid lacks the 4-position sulfonamide, reducing steric hindrance and altering binding modes compared to the target compound.

Core Heterocycle Differences Pyridine vs.

Synthetic Accessibility

  • The target compound’s sulfonamide group may be introduced via nucleophilic substitution (e.g., reacting 4-chloropyridine-2-carboxylic acid with methanesulfonamide), similar to methods in .

Biological Activity

4-Methanesulfonamidopyridine-2-carboxylic acid (CAS No. 1001567-03-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methanesulfonamide group and a carboxylic acid functionality. This combination is believed to enhance its solubility and bioavailability, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism is thought to involve inhibition of bacterial cell wall synthesis, similar to other sulfonamide antibiotics.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation further supports its potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that the compound may modulate receptor activity, influencing downstream signaling pathways that affect cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent .

Study 2: Anticancer Effects

In another investigation, the compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM. The study concluded that the compound could be developed into a novel anticancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Sulfamethoxazole Sulfonamide with similar actionAntimicrobial
Pyridine-2-carboxylic acid Lacks sulfonamide groupLimited antimicrobial activity
4-Aminobenzoic Acid Similar aromatic structureWeak antimicrobial properties

The presence of the methanesulfonamide group in this compound enhances its biological activity compared to other derivatives.

Q & A

Q. What are the common synthetic routes for 4-methanesulfonamidopyridine-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves functionalizing a pyridine scaffold. A common approach is:
  • Step 1 : Start with 2-pyridinecarboxylic acid derivatives. Introduce the methanesulfonamido group at the 4-position via nucleophilic substitution using methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Optimize reaction temperature (80–100°C) and monitor progress via TLC or HPLC.
  • Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Confirm purity using melting point analysis and HPLC (>95%) .

Q. How can researchers purify and characterize this compound?

  • Methodological Answer :
  • Purification : Use gradient recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization :
  • Elemental Analysis : Verify %C, %H, %N to confirm molecular formula.
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) .
  • NMR : Look for deshielded protons adjacent to the sulfonamido group (δ 8.0–8.5 ppm for pyridine ring protons) .

Q. What are the optimal storage conditions for this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture and incompatible materials (strong acids/oxidizers). Pre-dry storage vials under vacuum to prevent hydrolysis of the sulfonamido group .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between regioisomers. The carboxylic acid proton (if present) appears as a broad singlet (~δ 12–13 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns can validate the sulfonamido group (e.g., loss of SO₂CH₃) .
  • X-ray Crystallography : Resolve absolute configuration if chirality is introduced during synthesis .

Q. How to design experiments to evaluate the compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Assay Design :
  • Target Selection : Prioritize enzymes with known sulfonamide interactions (e.g., carbonic anhydrase).
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Use fluorometric or calorimetric assays (e.g., ITC for binding affinity) .
  • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle-only blanks.
  • Data Interpretation : Calculate IC₅₀ values and compare with computational docking results (AutoDock Vina) to validate binding modes .

Q. How to resolve discrepancies between experimental data and computational modeling results?

  • Methodological Answer :
  • Re-evaluate Computational Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit water) .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic data .
  • Collaborative Analysis : Cross-validate with independent techniques (e.g., cryo-EM for protein-ligand complexes) .

Q. How to assess the compound’s stability under experimental conditions (e.g., aqueous buffers)?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 25°C and 37°C. Sample at 0, 24, 48, and 72 hours.
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the sulfonamido group to sulfonic acid) .
  • pH Profiling : Test stability across pH 2–10 to identify labile conditions.

Q. How to analyze interactions between this compound and biological macromolecules?

  • Methodological Answer :
  • Fluorescence Quenching : Monitor tryptophan emission shifts in proteins upon ligand binding. Calculate Stern-Volmer constants .
  • Molecular Dynamics Simulations : Simulate binding trajectories (GROMACS) to identify key residues in the active site.
  • Competitive Assays : Use labeled probes (e.g., fluorescein-tagged inhibitors) to determine binding competition .

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